molecular formula C12H14BrNOS B6316745 Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- CAS No. 1713436-27-1

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-

Cat. No.: B6316745
CAS No.: 1713436-27-1
M. Wt: 300.22 g/mol
InChI Key: FRNULFVFVPOZGK-UHFFFAOYSA-N
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Description

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methyl group, and a thiomorpholine ring attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

Scientific Research Applications

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- involves its interaction with specific molecular targets. For instance, as an H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, thereby modulating the release of neurotransmitters in the brain. This interaction can affect various neurological processes and has potential therapeutic implications for conditions such as cognitive disorders and sleep disturbances.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is unique due to the presence of both a thiomorpholine ring and a bromine atom, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research in various scientific fields .

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNULFVFVPOZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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